

Application Note: Scalable Synthesis of CAS 2344681-38-3

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Compound of Interest

Compound Name: 2-Oxaspiro[4.5]decane-3-carboxylic acid

CAS No.: 2344681-38-3

Cat. No.: B2466033

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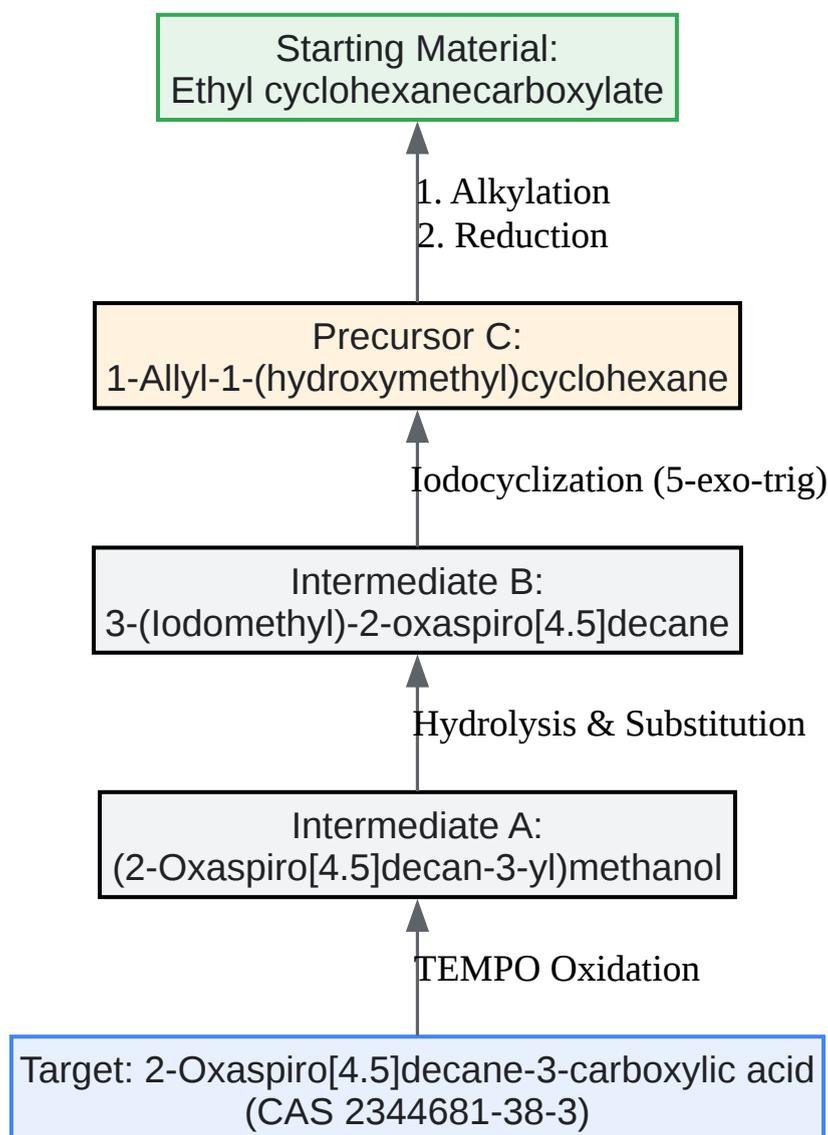
Introduction & Therapeutic Relevance

Compound: **2-Oxaspiro[4.5]decane-3-carboxylic acid** CAS: 2344681-38-3 Molecular Weight: 184.23 g/mol Class: Spirocyclic Ether / Conformationally Restricted Scaffold

Spirocyclic ethers have emerged as critical bioisosteres in modern drug discovery, offering improved metabolic stability and solubility compared to their aliphatic analogs. Specifically, the 2-oxaspiro[4.5]decane scaffold serves as a lipophilicity-lowering replacement for cyclohexyl or piperidinyl groups. The 3-carboxylic acid moiety allows for facile coupling to amines, making this compound a high-value intermediate for synthesizing kinases inhibitors (e.g., EGFR/HER2 targets), GPCR ligands, and peptidomimetics.

Retrosynthetic Analysis

The scalable route relies on constructing the spiro-tetrahydrofuran ring via a 5-exo-trig iodocyclization of a homoallylic alcohol precursor. This strategy ensures regioselectivity and allows for the installation of the carboxylic acid via oxidative functionalization.



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Figure 1: Retrosynthetic strategy leveraging iodocyclization for spiro-ring formation.[3]

Detailed Experimental Protocol

Stage 1: Assembly of the Acyclic Precursor

Objective: Synthesis of 1-Allyl-1-(hydroxymethyl)cyclohexane.

Step 1.1: alpha-Alkylation

- Reagents: Ethyl cyclohexanecarboxylate (1.0 equiv), LDA (1.1 equiv), Allyl bromide (1.2 equiv), THF (anhydrous).

- Protocol:
 - Charge a reactor with anhydrous THF and cool to -78°C under N_2 .
 - Add Lithium Diisopropylamide (LDA) solution slowly, maintaining internal temperature $< -70^{\circ}\text{C}$.
 - Add Ethyl cyclohexanecarboxylate dropwise. Stir for 1 hour to generate the enolate.
 - Add Allyl bromide dropwise.
 - Allow the mixture to warm to room temperature (RT) over 4 hours.
 - Quench: Add saturated NH_4Cl solution.
 - Work-up: Extract with EtOAc, wash with brine, dry over Na_2SO_4 , and concentrate.
 - Output: Ethyl 1-allylcyclohexanecarboxylate (Oil).

Step 1.2: Reduction

- Reagents: LiAlH_4 (1.5 equiv) or Red-Al, THF.
- Protocol:
 - Suspend LiAlH_4 in anhydrous THF at 0°C .
 - Add the crude ester from Step 1.1 dropwise (exothermic).
 - Warm to RT and reflux for 2 hours to ensure complete reduction.
 - Quench (Fieser method): Cool to 0°C . Carefully add water (x mL), 15% NaOH (x mL), then water (3x mL).
 - Filter the granular precipitate. Concentrate the filtrate.
 - Purification: Distillation or flash chromatography (Hex/EtOAc).
 - Key Intermediate: 1-Allyl-1-(hydroxymethyl)cyclohexane.

Stage 2: Spirocyclization & Functionalization

Objective: Formation of the spiro-ether ring and conversion to the target acid.

Step 2.1: Iodocyclization

- Reagents: Iodine (2.0 equiv), NaHCO₃ (3.0 equiv), MeCN/H₂O (or DCM).
- Mechanism: 5-exo-trig cyclization.
- Protocol:
 - Dissolve 1-Allyl-1-(hydroxymethyl)cyclohexane in MeCN.
 - Add NaHCO₃ and cool to 0°C.
 - Add Iodine portion-wise.^[4] Protect from light.
 - Stir at RT for 12–18 hours. Monitor by TLC (disappearance of alkene).
 - Work-up: Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (color change from dark to yellow/clear).
 - Extract with MTBE or EtOAc.
 - Output: 3-(Iodomethyl)-2-oxaspiro[4.5]decane.

Step 2.2: Substitution to Alcohol

- Reagents: Potassium Acetate (KOAc, 3.0 equiv), DMF, then K₂CO₃/MeOH.
- Protocol:
 - Dissolve the crude iodide in DMF. Add KOAc.
 - Heat to 80–100°C for 6 hours (displaces Iodide with Acetate).
 - Cool to RT. Add MeOH and K₂CO₃ (hydrolysis of acetate in situ). Stir for 2 hours.
 - Work-up: Dilute with water, extract with EtOAc.

- Output: (2-Oxaspiro[4.5]decane-3-yl)methanol.

Step 2.3: Oxidation to Carboxylic Acid (Critical Step)

- Reagents: TEMPO (cat.), NaOCl (Bleach), NaBr (cat.), Acetone/Water or DCM/Water.
- Protocol (Anelli Oxidation - Scalable):
 - Dissolve the alcohol (1.0 equiv) in DCM (or Acetone). Add solution of KBr (0.1 equiv) and TEMPO (0.02 equiv).
 - Cool to 0°C.
 - Slowly add aqueous NaOCl (buffered to pH 8.5–9.5 with NaHCO₃) while maintaining temp < 10°C.
 - Stir vigorously. The reaction is typically fast (< 1 hour).
 - Quench: Add Na₂SO₃ (sodium sulfite) solution.
 - Isolation: Acidify aqueous layer to pH 2–3 with HCl. Extract the carboxylic acid with EtOAc.
 - Purification: Crystallization from Hexane/EtOAc or column chromatography if necessary.
 - Final Product: **2-Oxaspiro[4.5]decane-3-carboxylic acid**.

Process Optimization & Data Summary

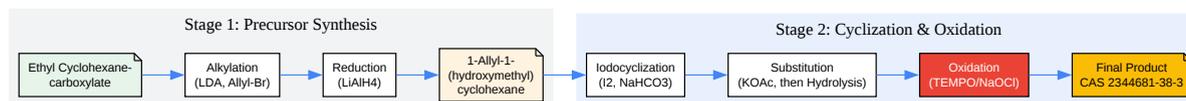
Critical Process Parameters (CPPs)

Parameter	Setting	Rationale
Temperature (Alkylation)	< -70°C	Essential to prevent self-condensation of the ester during enolate formation.
Quench (Iodocyclization)	Na ₂ S ₂ O ₃	Complete removal of iodine is required to prevent product degradation and color issues.
pH (Oxidation)	8.5 – 9.5	Optimal range for TEMPO/Bleach cycle; prevents formation of chlorinated byproducts.
Safety	Exotherm Control	Reduction (LiAlH ₄) and Oxidation (NaOCl) are highly exothermic; strict dosing control required.

Expected Analytical Data

- Appearance: Yellowish viscous oil or low-melting solid.
- ¹H NMR (400 MHz, CDCl₃):
 - δ 9.0–11.0 (br s, 1H, COOH).
 - δ 4.52 (dd, 1H, H-3, alpha to COOH).
 - δ 3.73 (s, 2H, H-1, ring CH₂ next to O).
 - δ 1.2–2.3 (m, 12H, Cyclohexane + C₄ protons).
- Yield: ~40–50% (over final oxidation step); ~25–30% overall.

Workflow Diagram



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Figure 2: Step-by-step process workflow for CAS 2344681-38-3.

References

- Primary Synthetic Route: Fominova, K., Diachuk, T., Granat, D., Vaskevych, R. I., et al. "Oxa-spirocycles: synthesis, properties and applications." [1][2][5][6] *Chemical Science*, 2021, 12, 11294-11305. [5] [\[Link\]](#)
- Oxidation Protocol (General Procedure G): Supporting Information for *Chemical Science*, 2021, 12, 11294. [6] (Describes TEMPO oxidation of spiro-alcohols to carboxylic acids).
- Spiro Scaffold Utility: Mykhailiuk, P. K. "Saturated Bioisosteres of Benzene: Where to Go Next?" *Organic & Biomolecular Chemistry*, 2019, 17, 2839-2849. [\[Link\]](#)
- Iodocyclization Methodology: Knight, D. W. "Iodocyclization Reactions in the Synthesis of Heterocycles." *Progress in Heterocyclic Chemistry*, 2002, 14, 19-51. [\[Link\]](#)

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Sources

- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- [3. WO1999033848A1 - Process for preparing enantiomer-enriched hydroxyphosphinyl derivatives - Google Patents \[patents.google.com\]](#)
- [4. Stack-Based Buffer Overflow and SonicOS SSL VPN Tunnel Vulnerability \[sonicwall.com\]](#)
- [5. Oxa-spirocycles: synthesis, properties and applications - Chemical Science \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [6. Oxa-spirocycles: synthesis, properties and applications - Enamine \[enamine.net\]](#)
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